
2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include studying the reactivity of the compound and its intermediates .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties .科学研究应用
2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide has potential applications in various scientific research areas. This compound can be used as a tool to study the biological and physiological effects of thiol-containing compounds. It can also be used to investigate the role of imidazole derivatives in various biological processes. Additionally, this compound can be used as a starting material for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide is not well understood. However, it is believed that the thiol group in the compound can interact with various biological molecules, such as proteins and enzymes. This interaction can lead to changes in the biological activity of these molecules, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in various biological systems.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide in lab experiments is its thiol-containing nature. This makes it a useful tool for studying the biological effects of thiol-containing compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. One limitation of using this compound is its potential toxicity. Therefore, caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research involving 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide. One potential direction is to investigate the role of this compound in various biological systems, such as the cardiovascular system or the nervous system. Additionally, this compound can be used as a starting material for the synthesis of other biologically active compounds, which can be studied for their potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
合成方法
The synthesis of 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide can be achieved through a multi-step reaction process. The first step involves the reaction of 1-ethyl-5-phenylimidazole with thioacetic acid. This reaction results in the formation of 2-(1-Ethyl-5-phenylimidazol-2-yl)thioacetic acid. The next step involves the conversion of the thioacetic acid to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with ammonia, resulting in the formation of this compound.
安全和危害
属性
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-16-11(10-6-4-3-5-7-10)8-15-13(16)18-9-12(14)17/h3-8H,2,9H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZPWKRYDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)
![Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2832811.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)
![8-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2832814.png)



![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
